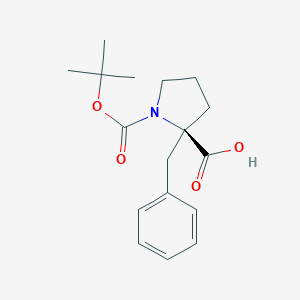

Boc-(R)-alpha-benzyl-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Boc-®-alpha-benzyl-proline” is a compound that involves the Boc (tert-butyloxycarbonyl) protecting group. This group is used in organic synthesis and can be added to amines under aqueous conditions . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A study on environmentally conscious peptide synthesis using the Boc strategy has been reported . Another method involves the Rh-Catalyzed Intramolecular Hydrosilylation of Dehydroalanine .Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Scientific Research Applications

Green Chemistry and Catalyst-Free Synthesis

Boc-®-alpha-benzyl-proline: plays a significant role in green chemistry, particularly in the chemoselective BOC protection of amines. This process is crucial for synthesizing biologically active molecules without the use of catalysts or solvents, which aligns with the principles of eco-friendly and sustainable technology .

Drug Discovery and Lead Optimization

In drug discovery, this compound is utilized for target identification and validation. It serves as a building block for synthesizing research chemicals that aid in exploring novel drug targets and optimizing lead compounds through high-throughput screening and structure-activity relationship (SAR) studies .

Pharmacological Research

Boc-®-alpha-benzyl-proline: is used in the synthesis of pharmacologically active compounds, such as inhibitors for human carbonic anhydrase isoforms. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness.

Mechanism of Action

Target of Action

Boc-®-alpha-benzyl-proline, also known as ®-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound that primarily targets amino groups in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various compounds .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the formation of Boc-protected amines and amino acids, which are stable towards most nucleophiles and bases . The Boc group is selectively added to the amino group, blocking its reactivity and allowing for selective reactions to occur elsewhere in the molecule .

Biochemical Pathways

This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The boc group is known to be stable under various conditions, which could potentially influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .

Result of Action

The primary result of the action of Boc-®-alpha-benzyl-proline is the protection of amino groups in organic synthesis. This protection allows for selective reactions to occur elsewhere in the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of Boc-®-alpha-benzyl-proline can be influenced by various environmental factors. For instance, the Boc group can be added to amines under aqueous conditions, suggesting that the presence of water is crucial for this reaction . Additionally, the reaction requires a base such as sodium hydroxide . The stability of the Boc group under various conditions also suggests that it can function effectively in a wide range of environments .

Future Directions

Peptide drug development, which often involves the use of Boc-protected amino acids, has made great progress in the last decade . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research. Future developments in therapeutic peptides are expected to continue to advance this field .

properties

IUPAC Name |

(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUNPRGYFCIXSM-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375939 |

Source

|

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-alpha-benzyl-proline | |

CAS RN |

706806-60-2 |

Source

|

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)